molecular formula C6H16Cl2N2O2 B12398159 DL-Lysine-d9 (dihydrochloride)

DL-Lysine-d9 (dihydrochloride)

Cat. No.: B12398159
M. Wt: 228.16 g/mol
InChI Key: JBBURJFZIMRPCZ-GJQDMFRKSA-N
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Description

DL-Lysine-d9 (dihydrochloride) is a deuterium-labeled form of DL-Lysine, an amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule results in DL-Lysine-d9 (dihydrochloride). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DL-Lysine-d9 (dihydrochloride) involves the deuteration of DL-Lysine. One common method is the reaction of benzoyllysine with deuterated hydrochloric acid. The process involves boiling a solution of benzoyllysine in a mixture of deuterated hydrochloric acid and water under reflux for several hours. The resulting product is then purified through crystallization .

Industrial Production Methods

Industrial production of DL-Lysine-d9 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the product. The final product is typically obtained through multiple stages of purification, including crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions

DL-Lysine-d9 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deuterated lysine derivatives, oxo derivatives, and substituted lysine compounds .

Scientific Research Applications

DL-Lysine-d9 (dihydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Lysine-d9 (dihydrochloride) involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The deuterium atoms replace hydrogen atoms in the lysine molecule, allowing researchers to track the compound’s distribution and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Lysine-d9 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various scientific disciplines .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

228.16 g/mol

IUPAC Name

2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i1D2,2D2,3D2,4D2,5D;;

InChI Key

JBBURJFZIMRPCZ-GJQDMFRKSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])C([2H])([2H])N)C([2H])([2H])C([2H])(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

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